molecular formula C7H11NO2 B1345306 4-(Isocyanatomethyl)tetrahydropyran CAS No. 934570-48-6

4-(Isocyanatomethyl)tetrahydropyran

Cat. No.: B1345306
CAS No.: 934570-48-6
M. Wt: 141.17 g/mol
InChI Key: XCDQATXIFBTOMP-UHFFFAOYSA-N
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Description

4-(Isocyanatomethyl)tetrahydropyran is an organic compound that belongs to the class of oxanes, which are six-membered saturated aliphatic heterocycles containing one oxygen atom and five carbon atoms. This compound is characterized by the presence of an isocyanate functional group attached to a tetrahydropyran ring. It is primarily used in research and development settings and has various applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isocyanatomethyl)tetrahydropyran typically involves the reaction of tetrahydropyran derivatives with isocyanates. One common method is the reaction of 4-(hydroxymethyl)tetrahydropyran with phosgene or triphosgene to form the corresponding chloroformate, which is then treated with an amine to yield the isocyanate derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with their handling .

Chemical Reactions Analysis

Types of Reactions

4-(Isocyanatomethyl)tetrahydropyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Isocyanatomethyl)tetrahydropyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Isocyanatomethyl)tetrahydropyran primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. These reactions are often utilized in the modification of biomolecules and the synthesis of polymeric materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

4-(isocyanatomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-8-5-7-1-3-10-4-2-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQATXIFBTOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640451
Record name 4-(Isocyanatomethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-48-6
Record name Tetrahydro-4-(isocyanatomethyl)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Isocyanatomethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(isocyanatomethyl)oxane
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